An In-depth Technical Guide to the Physicochemical Properties of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid
For distribution to: Researchers, scientists, and drug development professionals
Introduction
6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid is a halogenated derivative of the coumarin scaffold, a core structure found in numerous natural products and synthetic compounds of pharmaceutical and biological interest. The introduction of chloro substituents at the 6 and 8 positions of the benzopyran ring is anticipated to significantly influence the molecule's physicochemical properties, thereby affecting its solubility, membrane permeability, and interactions with biological targets. As an intermediate in the synthesis of novel bioactive molecules, a thorough understanding of its fundamental properties is paramount for its effective utilization in drug discovery and development.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid, alongside detailed experimental protocols for their determination and characterization.
Molecular Structure and Core Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid, while experimentally determined data is limited in publicly accessible literature, computational predictions provide a valuable starting point for its characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₄Cl₂O₄ | |
| Molecular Weight | 259.04 g/mol | |
| Predicted Melting Point | 198 °C | |
| Predicted Boiling Point | 460.7 ± 45.0 °C | |
| Predicted Density | 1.712 ± 0.06 g/cm³ | |
| Predicted pKa | 1.21 ± 0.20 | |
| CAS Number | 2199-86-2 | |
| IUPAC Name | 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid |
It is crucial to note that the melting point, boiling point, density, and pKa values are predicted and await experimental verification.
Synthesis and Structural Elucidation
The synthesis of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid typically follows established routes for coumarin-3-carboxylic acid synthesis, such as the Knoevenagel condensation of a substituted salicylaldehyde with a malonic acid derivative. In this case, the starting material would be 3,5-dichlorosalicylaldehyde.
A general synthetic scheme is presented below. The reaction of 3,5-dichlorosalicylaldehyde with malonic acid in the presence of a base catalyst like piperidine or pyridine, often in a solvent such as ethanol, yields the target molecule.
Caption: General synthetic route to 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the vinyl proton of the coumarin ring. The two aromatic protons on the benzene ring should appear as doublets in the downfield region (typically δ 7.0-8.0 ppm). The vinyl proton at the 4-position is expected to be a singlet further downfield (δ 8.0-9.0 ppm) due to the deshielding effect of the adjacent carbonyl group and the electron-withdrawing carboxylic acid group. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), and its position can be concentration-dependent.
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¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon of the lactone (δ ~160 ppm) and the carboxylic acid (δ ~165-170 ppm). The aromatic and vinyl carbons will resonate in the δ 110-150 ppm region. The two carbons bearing the chloro-substituents are expected to have their chemical shifts influenced by the halogen's electronegativity and anisotropic effects.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands characteristic of the carbonyl groups. A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. Two distinct C=O stretching vibrations are expected: one for the lactone carbonyl around 1720-1750 cm⁻¹ and another for the carboxylic acid carbonyl around 1680-1710 cm⁻¹. The C=C stretching vibrations of the aromatic and pyrone rings will appear in the 1600-1450 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
Coumarin derivatives are known to be chromophoric and often fluorescent. The UV-Vis spectrum of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit absorption maxima in the UV region, likely between 300 and 350 nm, corresponding to π-π* transitions within the conjugated system. The presence of the dichloro-substituents may cause a bathochromic (red) or hypsochromic (blue) shift compared to the parent coumarin-3-carboxylic acid.
Experimental Protocols for Physicochemical Characterization
To facilitate further research and application of this compound, the following detailed experimental protocols are provided. These are based on established methodologies for the characterization of organic compounds and coumarin derivatives.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Protocol:
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A small amount of the crystalline 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid is placed in a capillary tube, which is then sealed at one end.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
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The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.
Caption: Workflow for melting point determination.
Solubility Determination
Rationale: Understanding the solubility of a compound in various solvents is critical for its formulation, purification, and use in biological assays.
Protocol (Shake-Flask Method):
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An excess amount of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, acetone) in a sealed vial.
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The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspensions are then filtered through a 0.45 µm filter to remove undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-prepared calibration curve.
pKa Determination
Rationale: The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. This is a critical parameter for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets.
Protocol (Potentiometric Titration):
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A known amount of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid is dissolved in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.
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The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.
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The pH is recorded after each addition of the titrant.
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A titration curve (pH vs. volume of titrant added) is plotted.
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The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Crystal Structure Analysis
While no crystal structure for 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid has been deposited in the Cambridge Structural Database (CSD), X-ray crystallography of a suitable single crystal would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. Such data is invaluable for computational modeling and understanding its solid-state properties. Based on the structures of similar coumarin derivatives, one would expect the coumarin core to be largely planar.[2] The crystal packing would likely be influenced by hydrogen bonding interactions involving the carboxylic acid group and potentially halogen bonding involving the chlorine atoms.
Conclusion
6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid is a compound with significant potential in medicinal chemistry and materials science. This guide has consolidated the available predicted physicochemical data and provided a framework for its experimental characterization. The presented protocols offer a robust starting point for researchers to obtain the necessary experimental data to fully elucidate the properties of this molecule, thereby enabling its rational application in the development of novel therapeutics and functional materials.
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